(2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone
CAS No.: 353258-80-7
Cat. No.: VC21516496
Molecular Formula: C12H15ClN2O
Molecular Weight: 238.71g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 353258-80-7 |
|---|---|
| Molecular Formula | C12H15ClN2O |
| Molecular Weight | 238.71g/mol |
| IUPAC Name | (2-chloropyridin-3-yl)-(4-methylpiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C12H15ClN2O/c1-9-4-7-15(8-5-9)12(16)10-3-2-6-14-11(10)13/h2-3,6,9H,4-5,7-8H2,1H3 |
| Standard InChI Key | KOHQTMKPQJEEMF-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl |
| Canonical SMILES | CC1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl |
Introduction
Chemical Structure and Properties
(2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone consists of a 2-chloro-3-pyridinyl group connected to a 4-methyl-1-piperidinyl group through a methanone (carbonyl) linkage. The compound belongs to the broader class of heterocyclic compounds containing nitrogen atoms in both ring systems, making it potentially valuable for pharmaceutical applications and synthetic chemistry.
The molecule has the molecular formula C12H15ClN2O with a molecular weight of 238.71 g/mol . The structure features a 2-chloropyridine ring connected via a carbonyl group to a 4-methylpiperidine ring, creating a unique spatial arrangement that may influence its chemical reactivity and biological properties. The presence of the chlorine atom at the 2-position of the pyridine ring and the methyl group at the 4-position of the piperidine ring differentiate this compound from structurally similar analogs.
From a structural perspective, the compound contains several functional groups that contribute to its chemical behavior: a pyridine nitrogen (weakly basic), a carbonyl group (potential hydrogen bond acceptor), a chlorine atom (electron-withdrawing), and a piperidine nitrogen (basic center). These functional elements collectively determine the compound's reactivity profile and potential interactions with biological systems.
Physical and Chemical Properties
The physical and chemical properties of (2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone have been computed using various predictive models. Based on available data, the compound has several notable characteristics that influence its behavior in different environments and applications.
The compound's relatively moderate XLogP3-AA value of 2.6 suggests a balanced lipophilicity profile, potentially allowing both reasonable membrane permeability and aqueous solubility for biological applications . The presence of two hydrogen bond acceptors (the carbonyl oxygen and the pyridine nitrogen) and no hydrogen bond donors indicates potential for specific types of intermolecular interactions that may be relevant in binding to biological targets.
Nomenclature and Identification
The compound has several naming conventions and identifiers that are used in scientific literature and chemical databases. These different nomenclature systems ensure proper identification and classification of the compound across various platforms and research fields.
Chemical Identifiers
The primary identifier for (2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone is its Chemical Abstracts Service (CAS) registry number: 353258-80-7 . This unique numerical identifier allows for unambiguous identification of the compound in chemical databases and literature. Other important identifiers include:
Alternative Names and Synonyms
The compound is also known by several synonyms in chemical literature and databases, including:
-
(2-chloropyridin-3-yl)(4-methylpiperidin-1-yl)methanone
-
2-chloro-3-(4-methylpiperidine-1-carbonyl)pyridine
These alternative names reflect different ways of describing the same molecular structure, with variations in the naming conventions and the emphasis on different structural features. The IUPAC name provides the most systematic and unambiguous description of the compound's structure according to international chemical nomenclature standards.
Structural Analysis and Related Compounds
The structure of (2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone can be analyzed from several perspectives to understand its potential chemical behavior and biological activities. The compound features several key structural elements that determine its properties and reactivity.
Key Structural Features
The pyridine ring with a chlorine substituent at the 2-position contributes to the compound's electronic properties. The chlorine atom, being electron-withdrawing, affects the electron distribution in the pyridine ring, potentially influencing its reactivity and interaction with biological targets. The carbonyl group linking the two ring systems serves as a rigid connector and a potential site for hydrogen bonding interactions.
The piperidine ring with a methyl group at the 4-position provides a basic nitrogen center that can participate in various chemical reactions and biological interactions. The methyl substituent affects the conformation and lipophilicity of the molecule, which may impact its biological activity profiles and pharmacokinetic properties.
Related Compounds
A structurally similar compound is (2-Chloro-3-pyridinyl)(3-methyl-1-piperidinyl)-methanone (CAS: 560106-13-0), which differs only in the position of the methyl group on the piperidine ring. This compound has identical molecular formula (C12H15ClN2O) and molecular weight (238.71 g/mol) as our target compound, but the methyl group is located at the 3-position instead of the 4-position of the piperidine ring.
The positional isomerism between these two compounds may result in different three-dimensional structures and, consequently, potentially different biological activities. The position of the methyl group can affect the conformation of the piperidine ring, altering the spatial arrangement of the entire molecule and its interaction with potential biological targets.
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